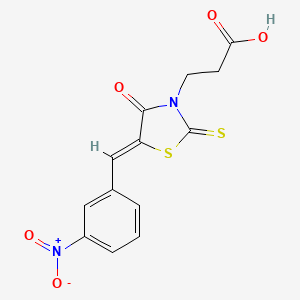
(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, also known as NBPT, is a chemical compound that has gained attention in the scientific community due to its potential use as a nitrification inhibitor in agriculture.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Rahman et al. (2005) describes the synthesis of novel compounds related to (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, focusing on their stereochemistry and structural assignment (Rahman et al., 2005).
- Andleeb et al. (2017) explored the supramolecular self-assembly of thioxothiazolidinone derivatives through a combination of experimental and theoretical analysis, highlighting the role of noncovalent interactions in stabilizing molecular structures (Andleeb et al., 2017).
Antimicrobial Activity
- Pansaredattatraya et al. (2015) synthesized derivatives of this compound and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria, with some compounds showing comparable activity to standard drugs like Ampicillin (Pansaredattatraya & Devan, 2015).
- Krátký et al. (2017) also investigated the antimicrobial properties of rhodanine-3-acetic acid derivatives, which are structurally related, and found significant activity against mycobacteria (Krátký et al., 2017).
Anticancer Activity
- Buzun et al. (2021) synthesized novel thiazolidinone derivatives and evaluated their anticancer activity. They identified compounds with high antimitotic activity, effective against various cancer cell lines, including leukemia, colon cancer, and breast cancer (Buzun et al., 2021).
- Another study by Pansare et al. (2017) focused on the synthesis of substituted acid derivatives of thiazolone and their in vitro evaluation for anticancer activity, revealing compounds with promising activity against breast cancer cell lines (Pansare, Shelke, & Shinde, 2017).
Other Applications
- Mary et al. (2021) conducted spectroscopic analysis, DFT studies, and SERS of antimicrobial bioactive derivatives, which are crucial for understanding their potential in pharmaceutical applications (Mary et al., 2021).
- Mishchenko et al. (2022) evaluated the anticonvulsant properties of a thiazolidinone derivative, suggesting its potential as a promising anticonvulsant agent (Mishchenko et al., 2022).
Propriétés
IUPAC Name |
3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)4-5-14-12(18)10(22-13(14)21)7-8-2-1-3-9(6-8)15(19)20/h1-3,6-7H,4-5H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJBOBKXKKSBDK-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorobenzyl)amino]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2819138.png)
![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
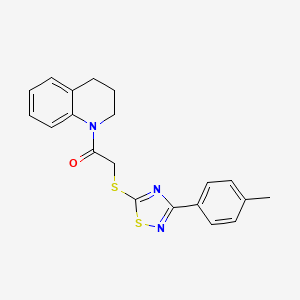
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
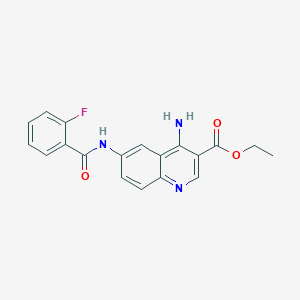
![[4-(2-amino-1,3-thiazol-4-yl)-2-(1,2,4-triazol-1-yl)phenyl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2819147.png)
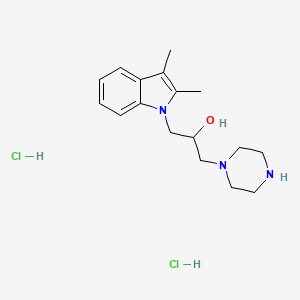
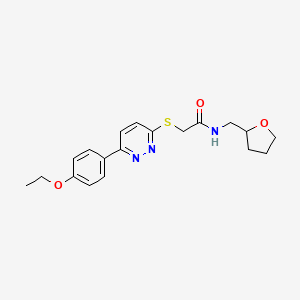

![Ethyl 7-chloro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2819152.png)
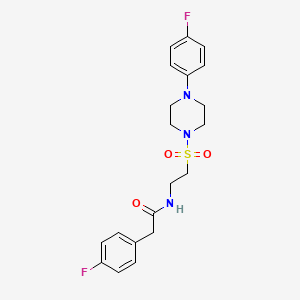
![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)
